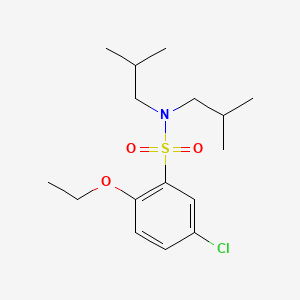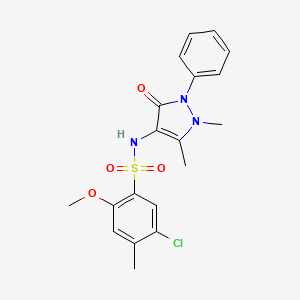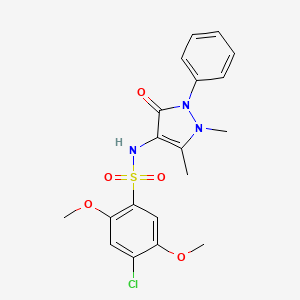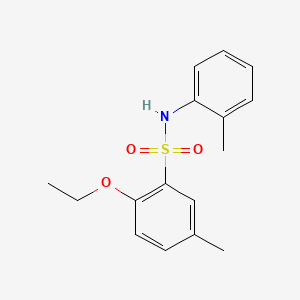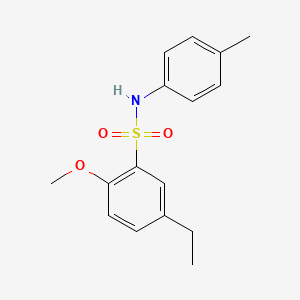
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide, also known as EOMSB, is a sulfonamide compound that has been of interest to the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide involves its binding to the active site of carbonic anhydrase II, which leads to the inhibition of its activity. This inhibition occurs through the formation of a stable complex between 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide and the enzyme, which prevents the binding of the substrate to the active site.
Biochemical and Physiological Effects:
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase II activity, the reduction of intraocular pressure, and the induction of apoptosis in cancer cells. However, it is important to note that further studies are needed to fully understand the effects of 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide on various biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide has several advantages for use in lab experiments, including its high potency as a carbonic anhydrase II inhibitor and its ability to induce apoptosis in cancer cells. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide. One potential area of interest is its use in combination with other drugs for the treatment of diseases such as glaucoma and epilepsy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide on various biological systems. Finally, the development of more efficient synthesis methods for 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide could lead to its wider use in scientific research.
Méthodes De Synthèse
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with 2-ethoxy-5-methylphenol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide in its pure form.
Applications De Recherche Scientifique
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide has been studied for its potential applications in various scientific research fields. One area of interest is its ability to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in many physiological processes. 2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide has been shown to be a potent inhibitor of carbonic anhydrase II, which is found in high concentrations in the kidneys, lungs, and red blood cells. This inhibition can potentially be used in the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.
Propriétés
IUPAC Name |
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-4-21-15-10-5-12(2)11-16(15)22(18,19)17-13-6-8-14(20-3)9-7-13/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQRNPNFPJFLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(4-methoxyphenyl)-5-methylbenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

